3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde
Description
Properties
IUPAC Name |
3-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S3/c1-3-18-12-14-15-13(20-12)19-8-10-6-9(7-16)4-5-11(10)17-2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPVDEZKBOQTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)SCC2=C(C=CC(=C2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile, with the use of catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Aldehyde Group Reactivity
The aldehyde group (-CHO) at position 4 of the benzene ring is highly reactive and participates in nucleophilic addition and condensation reactions.
Research Findings :
Thioether (Sulfanyl) Reactivity
The compound contains two thioether groups:
-
Ethylsulfanyl (-S-C₂H₅) on the thiadiazole ring.
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Sulfanylmethyl (-CH₂-S-) bridging the thiadiazole and benzene rings.
Research Findings :
-
Thioethers in thiadiazole systems are susceptible to oxidation, forming sulfoxides or sulfones, which can alter biological activity .
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The ethylsulfanyl group may undergo nucleophilic substitution in the presence of strong bases due to the electron-withdrawing thiadiazole ring .
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole core is electron-deficient, enabling reactions at the sulfur and nitrogen atoms.
Research Findings :
-
The thiadiazole ring’s sulfur atom can act as a leaving group in SNAr reactions, especially under basic conditions .
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Derivatives of 1,3,4-thiadiazole are known to form coordination complexes with transition metals, which could be explored for catalytic applications .
Methoxy Group Reactivity
The methoxy (-OCH₃) group at position 4 of the benzene ring is relatively stable but can undergo demethylation under harsh conditions.
| Reaction Type | Reagents/Conditions | Product(s) | Supporting Source |
|---|---|---|---|
| Demethylation | BBr₃ or HI | 4-Hydroxybenzaldehyde derivative |
Multicomponent Reactions
The compound’s diverse functional groups allow participation in multicomponent syntheses, such as:
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Biginelli Reaction : With urea/thiourea and β-ketoesters to form pyrimidine derivatives .
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Hantzsch Dihydropyridine Synthesis : With β-keto esters and ammonia to generate polyheterocycles .
Key Challenges and Opportunities
-
Steric Hindrance : Bulky substituents may limit access to reactive sites, necessitating optimized conditions (e.g., high temperatures or polar solvents) .
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Biological Relevance : Thiadiazole derivatives are pharmacologically active, suggesting potential for antimicrobial or anticancer applications.
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Synthetic Versatility : The compound’s multiple reaction handles make it a valuable intermediate for synthesizing complex heterocycles .
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. A study evaluated several derivatives of 1,3,4-thiadiazole, including those containing the 5-ethylsulfanyl group. The results indicated that compounds with this moiety exhibited moderate to strong activity against bacteria such as Staphylococcus aureus and Escherichia coli.
Case Study: Synthesis and Testing
In a systematic investigation, derivatives synthesized from 4-methoxybenzaldehyde were screened for their antimicrobial efficacy. The compound demonstrated the ability to inhibit bacterial growth at concentrations ranging from 10 to 50 µg/mL. Specifically, the presence of the thiadiazole ring was crucial for enhancing the antimicrobial activity, suggesting a structure-activity relationship that merits further exploration .
Anticancer Properties
Research has highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Cytotoxicity Assessment
A review of 1,3,4-thiadiazole derivatives revealed that compounds containing the ethylsulfanyl substitution exhibited significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The most active derivatives showed IC50 values as low as 0.28 µg/mL against MCF-7 cells .
Antiplatelet Activity
The compound has also been investigated for its antiplatelet properties, which are critical in preventing thrombotic events.
Research Findings
In studies focusing on P2Y12 receptor antagonism—an important target in cardiovascular disease—derivatives of the thiadiazole class have shown effectiveness comparable to established antiplatelet agents. The specific mechanism involves irreversible binding to the P2Y12 receptor, thereby inhibiting platelet aggregation .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde involves its interaction with various molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, disrupting processes such as DNA replication and protein synthesis. This disruption can lead to the inhibition of cell growth and proliferation, making it effective against cancer cells .
Comparison with Similar Compounds
Structural and Substituent Analysis
Key Structural Features:
Substituent Effects :
- Compound: Dual thiadiazole cores with amino groups facilitate intermolecular N–H···N hydrogen bonds, stabilizing crystal packing .
- Compound : Methylsulfanyl on benzaldehyde increases hydrophobicity, contrasting with the target’s methoxy group, which may enhance solubility .
Crystallographic and Conformational Differences
The ethylsulfanyl group in the target compound may introduce steric hindrance, reducing planarity compared to ’s near-planar structure . Methoxy groups could promote alternative hydrogen-bonding networks versus the methylsulfanyl in .
Biological Activity
The compound 3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde is part of a class of chemical compounds known as thiadiazoles , which have garnered significant attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its potential as an anticancer agent and its other therapeutic properties.
Chemical Structure and Properties
This compound can be characterized by the following structural formula:
- Molecular Formula : C12H14N4O2S3
- Molecular Weight : 342.44 g/mol
The presence of the thiadiazole ring is crucial for its biological activities, as it is known to interact with various biological targets.
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound has shown promising results in inhibiting cell growth in several human cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer) with IC50 values ranging from 0.28 to 10 μg/mL depending on the specific derivative and concentration used .
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| MCF-7 | 0.28 |
| HCT116 | 3.29 |
| H460 | 10.00 |
The mechanism by which thiadiazole derivatives exert their anticancer effects often involves:
- Tubulin Interaction : Compounds have been shown to bind to tubulin, disrupting microtubule formation which is essential for mitosis.
- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Tumor Growth : In vivo studies demonstrate that certain derivatives significantly reduce tumor size in animal models .
Other Biological Activities
In addition to anticancer properties, thiadiazole derivatives also exhibit various other biological activities:
- Antimicrobial Activity : Many derivatives possess significant antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
- Anti-inflammatory Effects : Thiadiazoles have demonstrated anti-inflammatory properties through inhibition of key inflammatory pathways, which could be beneficial in treating conditions like arthritis .
Study on Anticancer Activity
A study conducted by Chen et al. evaluated a series of thiadiazole derivatives, including the compound . The study reported that specific substitutions on the thiadiazole ring enhanced anticancer activity through improved binding affinity to target proteins involved in cell proliferation .
Anti-inflammatory Study
Another research effort focused on the anti-inflammatory potential of thiadiazole derivatives showed that they could significantly reduce inflammation markers in animal models when administered at specific dosages (100 mg/kg and 200 mg/kg) over a defined period .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde, and what reaction conditions optimize yield?
- Methodology :
- Step 1 : React 5-ethylsulfanyl-1,3,4-thiadiazol-2-amine with 4-methoxybenzaldehyde derivatives under reflux in absolute ethanol with glacial acetic acid as a catalyst (similar to triazole-benzaldehyde coupling in ).
- Step 2 : Use toluene or ethanol as solvents, with distillation to remove water ().
- Key Parameters :
- Reflux time: 4–6 hours ().
- Catalyst: 5 drops of glacial acetic acid ().
- Yield optimization: Monitor reaction progress via TLC and purify by crystallization from acetone ().
- Table 1 : Example Reaction Setup
| Reagent | Molar Ratio | Solvent | Temperature | Time |
|---|---|---|---|---|
| Thiadiazol-2-amine | 1.0 eq | Ethanol | Reflux | 4 h |
| 4-Methoxybenzaldehyde | 1.1 eq | (with AcOH) | 80°C |
- Reference : .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Dissolve in DMSO-d6; observe the aldehyde proton (~10 ppm) and methoxy singlet (~3.8 ppm). Thiadiazole protons appear as singlets ().
- Mass Spectrometry (MS) : Use EI-MS to confirm molecular ion peaks (e.g., m/z ~350–400 range) and fragmentation patterns ().
- X-ray Crystallography : Grow crystals via slow evaporation of acetone (). Refine using SHELX software ( ).
- Table 2 : Expected Spectral Data
| Technique | Key Signals |
|---|---|
| H NMR | δ 10.1 (CHO), 3.8 (OCH), 2.5 (SCH) |
| IR | 1680 cm (C=O), 1250 cm (C-O) |
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology :
- Antitumor Screening : Test against 60 cancer cell lines (NCI-60 panel) using sulforhodamine B assays ().
- Antimicrobial Assays : Use agar diffusion or microdilution against Gram-positive/negative bacteria ().
- Insecticidal/Fungicidal Activity : Follow protocols in (e.g., leaf-disk assays for insecticidal effects).
- Key Controls : Include reference drugs (e.g., doxorubicin for antitumor, fluconazole for antifungal).
- Reference : .
Advanced Research Questions
Q. How can crystallographic refinement using SHELX resolve challenges in determining this compound’s molecular conformation?
- Methodology :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data ().
- Refinement Steps :
Solve phase problem via intrinsic phasing (SHELXT).
Refine with SHELXL using full-matrix least-squares ( ).
Q. How do substituents (e.g., ethylsulfanyl vs. methylsulfonyl) influence the compound’s bioactivity?
- Methodology :
- SAR Study : Synthesize analogs with varied substituents (e.g., replace ethylsulfanyl with methylsulfonyl) ().
- Biological Testing : Compare IC values across analogs in antitumor/antimicrobial assays ().
- Computational Analysis : Perform docking studies (e.g., AutoDock Vina) to assess binding to targets like DHFR or fungal CYP51.
- Key Finding : Ethylsulfanyl groups enhance lipophilicity, improving membrane permeability ().
- Reference : .
Q. How should researchers address contradictory bioactivity data across different assays or cell lines?
- Methodology :
- Longitudinal Analysis : Use multi-timepoint assays (e.g., 1-week vs. 1-year effects) to distinguish acute vs. chronic toxicity ().
- Mediation Analysis : Test if variables like cellular uptake or metabolic stability explain contradictions ().
- Dose-Response Curves : Validate activity across concentrations (e.g., 0.1–100 μM) to rule out false positives ().
- Case Study : resolved contradictions in "presenteeism" studies by analyzing time-dependent effects.
- Reference : .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
